4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-12-14(11-17-19(12)4)10-16-9-13-5-7-15(8-6-13)18(2)3/h5-8,11,16H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYOFUYRZQTDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline typically involves multiple steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution at the Pyrazole Ring: : Substitution reactions can be performed to introduce the methyl groups at positions 1 and 5 of the pyrazole ring.
Attachment of the Aniline Moiety: : The aniline moiety can be attached through a nucleophilic substitution reaction involving the pyrazole derivative and an appropriate amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the aniline moiety to produce corresponding nitro compounds.
Reduction: : Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: : Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Amino derivatives of the compound.
Substitution: : Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or antiparasitic properties.
Medicine: : Potential use in drug development for treating diseases.
Industry: : Use in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Key Observations :
- The target compound uniquely combines a pyrazole ring with dimethylaniline, enhancing both steric bulk and electronic delocalization compared to simpler amines like N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine .
- Schiff base analogues (e.g., (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]-methyl}aniline) feature imine linkages (C=N), which are more reactive than the secondary amine linker in the target compound .
Crystallographic and Supramolecular Features
Hydrogen Bonding and Packing:
- Target Compound : Expected to exhibit C–H···N hydrogen bonds (similar to compound 1 in , where C11–H11···N2 interactions stabilize the crystal lattice with a contact distance of 3.463 Å) .
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Forms intermolecular C–H···O and N–H···C interactions, with O···O distances of 2.888–2.927 Å .
- Schiff Base Analogues : Display stronger N–C bonds (1.269–1.315 Å) and planar dihedral angles (e.g., 46.01° in compound I vs. 73.4° in PAWMUX) due to conjugation across the imine group .
Dihedral Angles Between Aromatic Rings:
| Compound | Dihedral Angle (°) | Planarity Implications |
|---|---|---|
| Target Compound | Not Reported | Likely moderate (~50–70°) |
| 4-(((4-Methoxyphenyl)amino)methyl)-... | 73.89 | Reduced conjugation |
| (E)-N,N-Diethyl-4-{[(4-methoxyphe... | 46.01 | Enhanced conjugation |
Thermochemical and Reactivity Trends
- Stability: Pyrazole-containing compounds (e.g., target compound) exhibit higher thermal stability due to aromaticity and hydrogen bonding compared to non-heterocyclic amines .
- Reactivity : The dimethylaniline group in the target compound facilitates electrophilic substitution, whereas Schiff bases undergo hydrolysis or nucleophilic addition at the C=N bond .
Biological Activity
The compound 4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H20N4, with a molecular weight of approximately 244.34 g/mol. The structure features a dimethylamino group, a pyrazole ring, and an amino-methyl linkage, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The pyrazole moiety can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function. Additionally, the dimethylamino group may enhance solubility and bioavailability, making it a promising candidate for drug development.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Pyrazole derivatives have been shown to exhibit anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role .
- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .
Case Studies
Several studies have investigated the biological effects of related pyrazole compounds:
- Anticancer Research : A study on pyrazolo[1,5-a]pyrimidines indicated that these compounds could selectively inhibit protein kinases involved in cancer progression. The findings suggest that modifications in the pyrazole structure can enhance anticancer activity .
- Antioxidant Activity : Research using molecular docking simulations showed that specific pyrazole derivatives exhibit strong binding affinities to targets involved in oxidative stress responses. This highlights their potential as therapeutic agents against oxidative damage-related diseases .
- Enzymatic Inhibition : Another study focused on the inhibition of specific enzymes by pyrazole derivatives demonstrated their ability to modulate enzymatic activity, which can be beneficial in treating conditions like hypertension and diabetes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
